molecular formula C19H22FN5O2 B2439269 8-(4-fluorophenyl)-N-(2-methylcyclohexyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide CAS No. 946362-00-1

8-(4-fluorophenyl)-N-(2-methylcyclohexyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide

Cat. No. B2439269
CAS RN: 946362-00-1
M. Wt: 371.416
InChI Key: SRSMSTMCVMXCRX-UHFFFAOYSA-N
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Description

This compound is a novel, powerful free-radical scavenger . It has been evaluated for its neuroprotective efficacy in two neuronal death models in vitro as well as rat focal cerebral ischemia models in vivo .

Scientific Research Applications

Chemical Synthesis and Derivatives

  • Derivatives of imidazo-sym-triazine, including the 8-(4-fluorophenyl)-N-(2-methylcyclohexyl) variant, have been synthesized for various chemical studies. These derivatives are obtained through reactions involving aryl isocyanates and arenesulfonyl chlorides, forming derivatives of urea and N-arenesulfonyl-substituted imidazo-sym-triazinones (Dovlatyan et al., 2009).

Potential Antitumor Applications

  • Several studies have identified the potential antitumor activity of related compounds, particularly in imidazo[2,1-c][1,2,4]triazine derivatives. This includes the identification of novel derivatives with in vitro cytotoxic activities against various carcinoma cells, suggesting potential applications in cancer therapy (Sztanke et al., 2007).

Biochemical Synthesis

  • The biochemical synthesis of related compounds, such as 8-carbamoylimidazo[5,1-d]-1,2,3,5-tetrazin-4(3H)-one, which can lead to antitumor drugs like temozolomide, highlights the importance of this compound class in pharmaceutical research. This synthesis involves reactions with trimethylsilyl isocyanate and other compounds (Wang & Stevens, 1996).

Other Applications

  • Additionally, imidazo-sym-triazines and their derivatives have been explored in various chemical contexts, such as the synthesis of heterocyclic compounds and the development of potential antimicrobial agents (Deady et al., 2000).

properties

IUPAC Name

8-(4-fluorophenyl)-N-(2-methylcyclohexyl)-4-oxo-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22FN5O2/c1-12-4-2-3-5-15(12)21-17(26)16-18(27)25-11-10-24(19(25)23-22-16)14-8-6-13(20)7-9-14/h6-9,12,15H,2-5,10-11H2,1H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRSMSTMCVMXCRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCC1NC(=O)C2=NN=C3N(CCN3C2=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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